

Protocol for in vitro susceptibility testing of Cefatrizine

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Compound of Interest

Compound Name: Cefatrizine

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Protocol for In Vitro Susibility Testing of Cefatrizine

Disclaimer: As of November 2025, standardized protocols and interpretive breakpoints for **Cefatrizine** are not provided by major international standards organizations such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The following protocols are based on general standardized methods for cephalosporin antibiotics and historical data for **Cefatrizine**. Researchers, scientists, and drug development professionals should validate these methods for their specific applications.

Introduction

Cefatrizine is a first-generation cephalosporin antibiotic. Determining the in vitro susceptibility of bacterial isolates to **Cefatrizine** is crucial for research and drug development purposes. This document provides detailed protocols for two common methods of in vitro susceptibility testing: broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion method for assessing the zone of inhibition. These protocols are harmonized with the general principles outlined by CLSI and EUCAST for cephalosporin testing.

Experimental Protocols

Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Materials:

- **Cefatrizine** analytical standard
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Bacterial inoculum suspension standardized to 0.5 McFarland
- Quality control (QC) bacterial strains (e.g., *Escherichia coli* ATCC® 25922™, *Staphylococcus aureus* ATCC® 29213™)[1]
- Incubator (35°C ± 2°C)
- Micropipettes and sterile tips

Procedure:

- Preparation of **Cefatrizine** Stock Solution: Prepare a stock solution of **Cefatrizine** in a suitable solvent and dilute it with CAMHB to the desired starting concentration.
- Serial Dilutions: Perform two-fold serial dilutions of the **Cefatrizine** solution in the 96-well microtiter plate using CAMHB to achieve a range of concentrations.
- Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies grown on a non-selective agar plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5×10^8 CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in each well.
- Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).

- Incubation: Incubate the microtiter plates at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.
- Reading Results: The MIC is the lowest concentration of **Cefatrizine** at which there is no visible growth of the bacteria.

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of inhibition around a disk impregnated with the agent.

Materials:

- **Cefatrizine** disks (A historical study used 30 μg disks; however, this concentration must be validated)[2]
- Mueller-Hinton Agar (MHA) plates (4 mm depth)
- Bacterial inoculum suspension standardized to 0.5 McFarland
- Quality control (QC) bacterial strains (e.g., *Escherichia coli* ATCC® 25922™, *Staphylococcus aureus* ATCC® 25923™)[1][3]
- Sterile swabs
- Incubator ($35^{\circ}\text{C} \pm 2^{\circ}\text{C}$)
- Ruler or caliper

Procedure:

- Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard as described for the broth microdilution method.
- Plate Inoculation: Within 15 minutes of preparation, dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

- **Disk Application:** Aseptically apply the **Cefatrizine** disks to the surface of the inoculated MHA plate. Ensure that the disks are in firm contact with the agar and are at least 24 mm apart.
- **Incubation:** Invert the plates and incubate at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.
- **Reading Results:** Measure the diameter of the zones of complete inhibition to the nearest millimeter.

Quality Control

Quality control is essential to ensure the accuracy and reproducibility of susceptibility testing results.[4] Standard QC strains with known susceptibility profiles for cephalosporins should be tested with each batch of susceptibility tests. The results should fall within the acceptable ranges established by CLSI or EUCAST for the specific QC strain and antimicrobial agent.

Table 1: Recommended Quality Control Strains for Cephalosporin Susceptibility Testing

Quality Control Strain	Testing Method
Escherichia coli ATCC® 25922™	Broth Microdilution & Disk Diffusion
Staphylococcus aureus ATCC® 29213™	Broth Microdilution
Staphylococcus aureus ATCC® 25923™	Disk Diffusion
Pseudomonas aeruginosa ATCC® 27853™	Broth Microdilution & Disk Diffusion
Enterococcus faecalis ATCC® 29212™	Broth Microdilution
Streptococcus pneumoniae ATCC® 49619™	Broth Microdilution & Disk Diffusion
Haemophilus influenzae ATCC® 49766™	Broth Microdilution & Disk Diffusion

Data Presentation

The following tables summarize historical MIC data for **Cefatrizine** against various bacterial isolates. It is important to note that this data is from older studies and may not reflect current resistance patterns. Interpretive criteria (susceptible, intermediate, resistant) have not been established by CLSI or EUCAST for **Cefatrizine**.

Table 2: Historical Minimum Inhibitory Concentration (MIC) Data for **Cefatrizine** against Gram-Positive Bacteria

Organism	Number of Isolates	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	MIC Range (µg/mL)
Staphylococcus aureus	100	0.25	0.5	0.12 - >128
Staphylococcus epidermidis	50	0.25	1.0	0.12 - >128
Streptococcus pyogenes	50	0.12	0.25	≤0.06 - 0.5
Streptococcus pneumoniae	50	0.25	0.5	0.12 - 1.0
Enterococcus faecalis	50	>128	>128	16 - >128

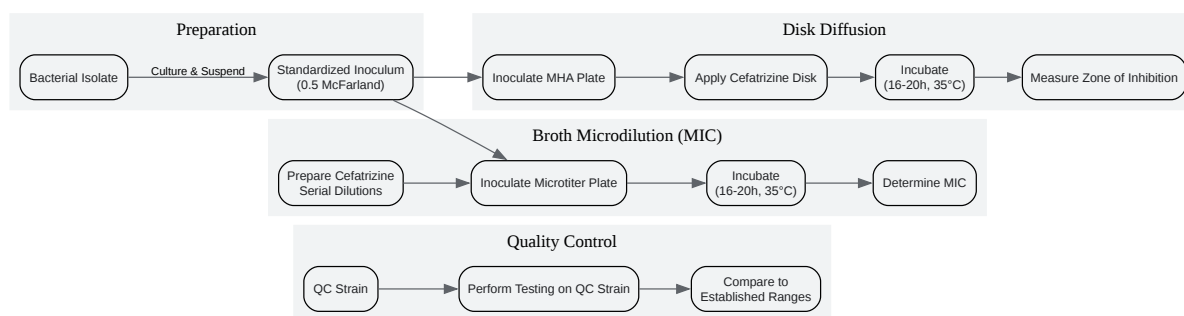
Data compiled from historical research articles. These values should be used for informational purposes only.

Table 3: Historical Minimum Inhibitory Concentration (MIC) Data for **Cefatrizine** against Gram-Negative Bacteria

Organism	Number of Isolates	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	MIC Range (µg/mL)
Escherichia coli	100	4.0	16.0	1.0 - >128
Klebsiella pneumoniae	50	4.0	16.0	1.0 - >128
Proteus mirabilis	50	8.0	32.0	2.0 - >128
Enterobacter cloacae	25	16.0	>128	2.0 - >128
Haemophilus influenzae	25	2.0	4.0	0.5 - 8.0

Data compiled from historical research articles. These values should be used for informational purposes only.

Visualization



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